molecular formula C13H18N4O4 B6184257 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 2624140-22-1

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B6184257
CAS No.: 2624140-22-1
M. Wt: 294.3
InChI Key:
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Description

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid is a complex organic compound characterized by the presence of a pyrimidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid to form the desired compound . The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate under basic conditions, which helps in protecting the amine group during subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound during reactions, allowing for selective modifications. The azetidine and pyrimidine rings contribute to the compound’s reactivity and binding affinity with biological targets, facilitating its use in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its azetidine and pyrimidine rings, which provide distinct chemical and biological properties. The presence of the Boc protecting group further enhances its utility in synthetic chemistry by offering stability and selectivity during reactions .

Properties

CAS No.

2624140-22-1

Molecular Formula

C13H18N4O4

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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